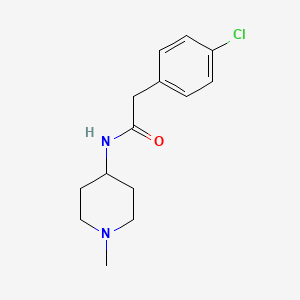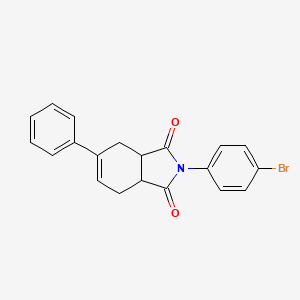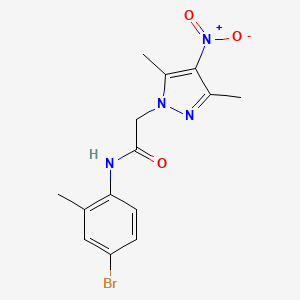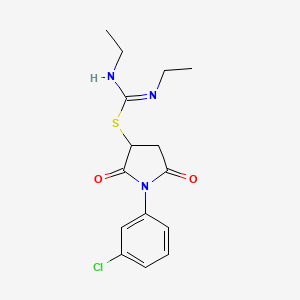![molecular formula C16H25NO2 B4919247 1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine](/img/structure/B4919247.png)
1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EPPB and is a pyrrolidine-based compound that has a unique structure and properties.
作用机制
The mechanism of action of 1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine is not well-understood, but it is believed to involve the modulation of certain receptors and enzymes in the brain. This compound has been shown to bind to certain receptors such as the dopamine D2 receptor and the sigma-1 receptor, which are involved in various physiological processes such as reward, motivation, and stress response. Additionally, EPPB has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on various factors such as dosage, route of administration, and target receptors. However, some studies have reported that EPPB can modulate the release and uptake of certain neurotransmitters such as dopamine, serotonin, and acetylcholine. Additionally, this compound has been shown to have neuroprotective effects in certain animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine has several advantages for lab experiments, such as its high affinity for certain receptors and its ability to modulate the activity of certain enzymes. Additionally, this compound is relatively stable and can be easily synthesized and purified using established procedures. However, one limitation of EPPB is its potential toxicity, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not well-understood, which can make it difficult to interpret experimental results.
未来方向
1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine has several potential future directions in scientific research. One potential direction is the development of new drugs that target the receptors and enzymes modulated by EPPB. Additionally, this compound could be used as a tool for studying the functions of these receptors and enzymes in various physiological processes. Another potential direction is the investigation of the neuroprotective effects of EPPB in various animal models of neurodegenerative diseases. Finally, the mechanism of action of this compound could be further studied using advanced techniques such as molecular modeling and structural biology.
合成方法
The synthesis of 1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine involves the reaction between 4-(2-ethoxyphenoxy)butylamine and pyrrolidine. This reaction is carried out in the presence of a catalyst and a solvent. The resulting product is then purified using various techniques such as chromatography and recrystallization. The synthesis of this compound has been reported in various scientific journals, and the procedure is well-established.
科学研究应用
1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine has been extensively studied for its potential applications in various fields such as drug discovery, neuroscience, and biochemistry. This compound has been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for developing new drugs that target these receptors. Additionally, EPPB has been shown to modulate the activity of certain enzymes and proteins, making it a useful tool for studying their functions in vitro and in vivo.
属性
IUPAC Name |
1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-2-18-15-9-3-4-10-16(15)19-14-8-7-13-17-11-5-6-12-17/h3-4,9-10H,2,5-8,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFQWYQDGOPLCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-methoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4919169.png)

![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole hydrobromide](/img/structure/B4919189.png)

![4-ethoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4919195.png)


![methyl 4-[({[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)methyl]benzoate](/img/structure/B4919212.png)
![N-(tert-butyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B4919225.png)
![3-[4-formyl-3-(4-methylphenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4919232.png)


![2-amino-4-[4-(trifluoromethyl)phenyl]-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4919263.png)
![ethyl 5-methyl-4-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4919265.png)
